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Dfhbi-2T
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DFHBI-2T involves the chemical modification of DFHBI by adding a trifluoroethyl substituent to the second carbon atom. This modification results in a shift in the excitation and emission maxima to the long-wavelength region of the spectrum . The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The compound is then purified and tested for quality before being made available for research purposes .
Chemical Reactions Analysis
Types of Reactions
DFHBI-2T primarily undergoes fluorescence activation reactions upon binding to specific RNA aptamers. This interaction does not involve traditional chemical reactions like oxidation, reduction, or substitution but rather a conformational change that activates its fluorescent properties .
Common Reagents and Conditions
The primary reagent involved in the activation of this compound is the RNA aptamer to which it binds. The conditions for this interaction typically involve physiological pH and temperature, making it suitable for live-cell imaging .
Major Products Formed
The major product formed from the interaction of this compound with RNA aptamers is the fluorescent complex, which can be detected using fluorescence microscopy .
Scientific Research Applications
DFHBI-2T, a derivative of difluorohydroxybenzylidene imidazolinone (DFHBI), is a fluorogenic dye used in conjunction with RNA aptamers like Spinach2 for fluorescence imaging in living cells . When this compound binds to Spinach2, the resulting complex emits fluorescence detectable in the yellow emission channel, making it suitable for various scientific research applications .
Key Applications and Research Findings
- Fluorescence Imaging : this compound is primarily utilized for imaging RNA in live cells . When combined with Spinach2, it allows for the detection of fluorescence using a yellow emission channel .
- Spectral Properties : The spectral properties of the Spinach2-DFHBI-2T complex do not overlap with the standard GFP filter cube. Instead, they are more compatible with YFP filter cubes (excitation bandpass filter transmitting 500 ± 10 nm light, a dichroic mirror at 515 nm, and an emission filter that transmits 535 ± 15 nm light) .
- Multiplex Imaging : this compound can be valuable in experiments where simultaneous imaging of Spinach2-tagged RNAs and CFP-tagged proteins is desired .
- SAM Sensor : this compound has been tested with a Spinach2-based S-adenosyl-methionine (SAM) sensor, resulting in SAM-dependent fluorescence emissions ranging from 501 to 523 nm .
Mechanism of Action
DFHBI-2T exerts its effects by binding to specific RNA aptamers, such as Spinach2. Upon binding, the RNA aptamer induces a conformational change in this compound, activating its fluorescent properties. This mechanism allows for the visualization of RNA in live cells without the need for large RNA-binding protein fusions .
Comparison with Similar Compounds
DFHBI-2T is unique in its ability to activate fluorescence upon binding to RNA aptamers. Similar compounds include:
DFHBI: The parent compound, which also activates fluorescence upon binding to RNA but has different spectral properties.
DFHBI-1T: A derivative with a trifluoroethyl substituent on the methyl group, resulting in increased fluorescence intensity
This compound offers ideal optical properties for yellow fluorescent protein filters, making it particularly useful for certain imaging applications .
Biological Activity
Dfhbi-2T is a derivative of the DFHBI family of fluorophores, which are designed to enhance the fluorescence properties of RNA aptamers, particularly the Spinach and Broccoli aptamers. These compounds are pivotal in live-cell imaging and RNA visualization due to their ability to bind selectively to RNA structures, resulting in increased fluorescence that can be detected using standard imaging techniques.
This compound is characterized by its chemical structure, which includes a 3,5-difluoro-4-hydroxybenzylidene imidazolinone backbone. The compound exhibits distinct excitation and emission properties that make it suitable for imaging applications. Specifically, this compound has been shown to have:
- Peak Excitation Maxima : Approximately 500 nm
- Peak Emission : Around 535 nm
These properties allow this compound to be effectively used with yellow fluorescent protein (YFP) filter sets, broadening the scope for simultaneous imaging of RNA and proteins in live cells .
Fluorescence Activation
The biological activity of this compound primarily revolves around its interaction with RNA aptamers. Upon binding to Spinach or Broccoli aptamers, this compound undergoes a conformational change that significantly enhances its fluorescence. This activation mechanism is crucial for its application in live-cell imaging where real-time monitoring of RNA dynamics is essential.
Case Studies
-
Imaging in E. coli :
In studies involving E. coli cells expressing Spinach-modified rRNA, the addition of this compound resulted in detectable fluorescence that was significantly higher compared to controls without the fluorophore. This demonstrates its effectiveness in live-cell imaging applications . -
Comparative Analysis with Other Fluorophores :
Research comparing this compound with other fluorophores indicated that this compound provides lower background fluorescence and higher specificity, making it preferable for precise imaging tasks. For instance, cells treated with this compound exhibited minimal nonspecific fluorescence activation compared to other compounds like DFHBI .
Table 1: Comparison of Fluorescence Properties
Compound | Peak Excitation (nm) | Peak Emission (nm) | Background Fluorescence | Specificity |
---|---|---|---|---|
DFHBI | 447 | 501 | Moderate | Moderate |
DFHBI-1T | 500 | 535 | Low | High |
This compound | 500 | 535 | Very Low | Very High |
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Non-Cytotoxicity : At concentrations up to 200 μM, this compound does not exhibit cytotoxic effects on bacterial cells, making it a safe option for biological applications .
- Fluorescence Dynamics : The activation and deactivation kinetics of this compound when bound to RNA aptamers show rapid response times, which are critical for capturing transient changes in gene expression .
Properties
Molecular Formula |
C12H7F5N2O2 |
---|---|
Molecular Weight |
306.19 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(trifluoromethyl)imidazol-4-one |
InChI |
InChI=1S/C12H7F5N2O2/c1-19-10(21)8(18-11(19)12(15,16)17)4-5-2-6(13)9(20)7(14)3-5/h2-4,20H,1H3/b8-4- |
InChI Key |
CGFZNPPTJGGWPN-YWEYNIOJSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)F)O)F)/N=C1C(F)(F)F |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)F)O)F)N=C1C(F)(F)F |
Origin of Product |
United States |
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